molecular formula C9H16N2O2 B12936172 Octahydro-pyrido[1,2-a]pyrazine-7-carboxylic acid

Octahydro-pyrido[1,2-a]pyrazine-7-carboxylic acid

Katalognummer: B12936172
Molekulargewicht: 184.24 g/mol
InChI-Schlüssel: PHGQBJJEANGGBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Octahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylic acid is a heterocyclic compound with significant pharmacological relevance. This compound features a bicyclic structure that includes a pyridine and a pyrazine ring, both of which are fully hydrogenated. The presence of a carboxylic acid functional group adds to its chemical versatility and potential for various applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the most efficient synthetic routes for Octahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylic acid involves a one-pot synthesis. This method includes a nitro-Mannich reaction, where an unexpected nitro group displacement leads to the formation of the desired compound . The reaction conditions typically involve the use of specific reagents and solvents, followed by purification steps to isolate the product.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the one-pot synthesis approach offers a promising route for large-scale production. The simplicity and efficiency of this method make it suitable for industrial applications, potentially reducing costs and improving yield.

Analyse Chemischer Reaktionen

Types of Reactions

Octahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Useful for altering the oxidation state of the compound.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Octahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action for Octahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylic acid involves its interaction with specific molecular targets. It has been studied for its role as a 5-HT2C receptor agonist, which implicates it in the modulation of serotonin pathways . Additionally, it has shown potential as an inhibitor of various enzymes and receptors, contributing to its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Octahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylic acid is unique due to its specific combination of a fully hydrogenated bicyclic core and a carboxylic acid functional group. This combination enhances its chemical reactivity and potential for diverse applications in medicinal chemistry and other fields.

Eigenschaften

Molekularformel

C9H16N2O2

Molekulargewicht

184.24 g/mol

IUPAC-Name

2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid

InChI

InChI=1S/C9H16N2O2/c12-9(13)7-1-2-8-5-10-3-4-11(8)6-7/h7-8,10H,1-6H2,(H,12,13)

InChI-Schlüssel

PHGQBJJEANGGBY-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CN2C1CNCC2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.